![molecular formula C23H19NO B3743965 4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B3743965.png)
4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
Descripción general
Descripción
“4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline” is a derivative of quinoline, a class of compounds known for their high pharmacological activity . Quinoline derivatives are widely used in the field of medicinal chemistry .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline” consists of a phenol with a methoxy group in the para position . It is a colorless solid .
Chemical Reactions Analysis
The antioxidant action of quinoline derivatives has been studied in a model reaction of radical-chain oxidation of 1,4-dioxane by oxygen of air . The nature of the active centers of the molecules in the series of compounds studied as antioxidants responsible for the elementary act of chain termination in oxidizing 1,4-dioxane has been established .
Mecanismo De Acción
Quinoline and its derivatives have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and DHODH kinase . They act as inhibitors of radical chain oxidation of organic compounds . The use of synthetic and semi-synthetic biologically active substances containing antioxidant components to counteract the destructive effects of oxidative stress in the body is highly attractive .
Direcciones Futuras
Quinoline derivatives continue to be a promising direction among chemists, pharmacists, and drug developers due to their high pharmacological activity . The synthesis of new quinoline derivatives is ongoing, and these compounds are used as medicinal drugs . The results obtained from studying the antioxidant action of a wide class of quinoline derivatives open up new perspectives in the creation of biologically active substances with desired properties .
Propiedades
IUPAC Name |
12-(4-methoxyphenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO/c1-25-17-12-9-16(10-13-17)23-20-8-4-7-19(20)22-18-6-3-2-5-15(18)11-14-21(22)24-23/h2-3,5-6,9-14H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDXEPTZBJSZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C4=C2CCC4)C5=CC=CC=C5C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-(2,3,4-trimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B3743889.png)
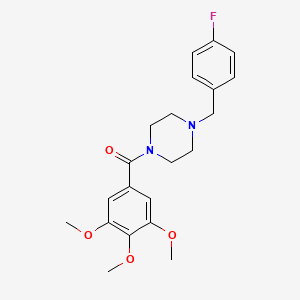

![5-[4-(dimethylamino)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B3743910.png)
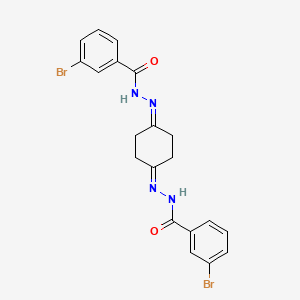

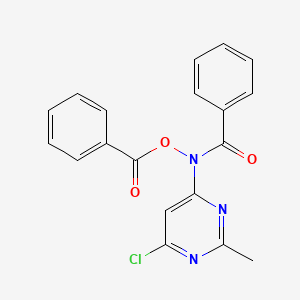
![1-[3,4,4-trichloro-1-(4-morpholinyl)-2-nitro-1,3-butadien-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B3743952.png)
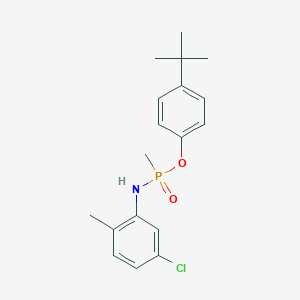
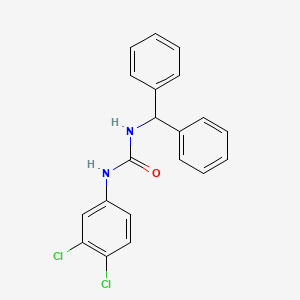
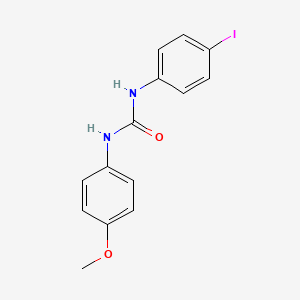
![N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]diacetamide](/img/structure/B3743984.png)

![ethyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B3743990.png)